molecular formula C5H9ClN2O B120422 1-(2-Chloroethyl)imidazolidin-2-one CAS No. 2387-20-4

1-(2-Chloroethyl)imidazolidin-2-one

Cat. No.: B120422
CAS No.: 2387-20-4
M. Wt: 148.59 g/mol
InChI Key: YGSFFDHIYYOVHV-UHFFFAOYSA-N
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Preparation Methods

1-(2-Chloroethyl)imidazolidin-2-one can be synthesized through several routes. One common method involves the reaction of ethylenediamine with chloroacetyl chloride under controlled conditions . The reaction typically proceeds as follows:

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Alkylation Reactions

The chloroethyl group enables alkylation of nucleophilic targets (e.g., DNA, RNA, proteins). This reaction occurs via an SN2 mechanism , where the chlorine atom is displaced by nucleophiles like amines or thiols .

Key Findings :

  • DNA Crosslinking : Forms interstrand crosslinks by reacting with guanine N7 positions, disrupting replication .

  • Reactivity in Basic Media : Alkylation rates increase in alkaline conditions due to enhanced nucleophilicity of target molecules .

Cyclization and Heterocycle Formation

The compound participates in cyclization reactions to generate fused heterocycles.

Intramolecular Cyclization

Under thermal or acidic conditions, the chloroethyl side chain reacts with the imidazolidinone ring:

text
C1CN(C(=O)N1)CCCl → C1CN(C(=O)N1)C=C + HCl

This forms imidazoline-2-one derivatives , observed in flash vacuum pyrolysis (FVP) studies at 500°C .

Reaction with Nucleophiles

  • Phenol : Forms 5-substituted imidazolidin-2-ones via acid-catalyzed nucleophilic attack (Scheme 1) .

  • Salicylic Aldehyde : In DMF with K₂CO₃, yields 2-[2-(2-oxoimidazolidin-1-yl)ethoxy]benzaldehyde .

Thermal Decomposition Pathways

Decomposition pathways vary with temperature and reactor materials:

Temperature (°C)Primary ProductsMechanism
250–400Vinyl isocyanate, EthanolDehydrochlorination
>500Benzyliden derivativesExo-dehydrogenation

Notable Observations :

  • Glass Reactors : Favor dimerization and cyclization intermediates .

  • Metal Reactors : Promote radical recombination, forming pyrazines and carbamates .

Nitrosation Reactions

Treatment with nitrosating agents (e.g., NaNO₂/HCl) introduces a nitroso group at the N3 position:

text
This compound + HNO₂ → 1-(2-Chloroethyl)-3-nitrosoimidazolidin-2-one

This reaction is critical for synthesizing nitroso derivatives with enhanced bioactivity.

Participation in Multicomponent Reactions

The compound serves as a precursor in organocatalyzed hydroamidation. For example:

  • Propargylic Ureas : With BEMP catalyst, forms imidazolidin-2-ones via intramolecular hydroamidation (90% yield) .

Mechanistic Insight :

  • Base-mediated deprotonation of urea.

  • Cyclization via nucleophilic attack on the alkyne.

  • Aromatization to yield imidazolidin-2-one .

Stability and Side Reactions

  • Hydrolysis : Susceptible to aqueous hydrolysis at elevated temperatures, forming 1-(2-hydroxyethyl)imidazolidin-2-one .

  • Oxidation : Reacts with H₂O₂ to form N-oxide derivatives, though this pathway is less common.

Biological Activity

1-(2-Chloroethyl)imidazolidin-2-one, with the molecular formula C₅H₉ClN₂O, is a heterocyclic organic compound recognized for its potential biological activities. This compound is primarily studied for its immunosuppressive properties and potential applications in drug discovery, particularly in the treatment of various diseases including cancer and neurodegenerative disorders. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.

  • Molecular Weight : 148.59 g/mol
  • Structure : The compound features an imidazolidinone scaffold with a chloroethyl substituent, which influences its reactivity and biological activity.

Immunosuppressive Effects

Research indicates that this compound exhibits notable immunosuppressive activity. Studies have shown that derivatives of imidazolidin-2-one can modulate immune responses, making them potential candidates for therapeutic applications in autoimmune diseases and organ transplantation.

Neuropharmacological Potential

The compound has been identified as a dopamine receptor agonist. Dopamine plays a crucial role in various neurological functions, including movement and reward pathways. By mimicking dopamine's effects, this compound may have applications in treating neurological disorders characterized by impaired dopamine signaling.

Reactivity Profile

The chloroethyl group in this compound is subject to nucleophilic substitution reactions, which can be exploited in synthetic chemistry to develop more complex pharmaceutical agents. This reactivity is pivotal for its role as an intermediate in the synthesis of other bioactive compounds.

Case Studies

A variety of studies have explored the biological implications of this compound:

  • Immunosuppression in Animal Models : In experimental models, derivatives of this compound have demonstrated significant immunosuppressive effects, leading to decreased rejection rates in organ transplantation scenarios.
  • Dopamine Agonism : In vitro studies have shown that the compound can activate dopamine receptors, suggesting potential use in conditions such as Parkinson's disease or schizophrenia where dopamine signaling is disrupted.

Data Table: Comparative Analysis of Similar Compounds

Compound NameStructure TypeUnique Features
Imidazolidin-2-oneHeterocyclicBase structure without chloroethyl group
1-(Chloroethyl)-3-methylimidazolidin-2-oneHeterocyclicMethyl substitution enhances lipophilicity
1-(Bromoethyl)imidazolidin-2-oneHeterocyclicBromine instead of chlorine affects reactivity
This compound HeterocyclicSpecific chloroethyl substituent influences activity

Scientific Research Applications

Chemical Synthesis and Properties

1-(2-Chloroethyl)imidazolidin-2-one can be synthesized through various methods, often involving the reaction of imidazolidin-2-one derivatives with chloroethyl reagents. The compound serves as an intermediate in the synthesis of more complex organic molecules, making it valuable in organic chemistry.

Synthesis Method

  • Starting Material : 1-(2-Hydroxyethyl)imidazolidin-2-one
  • Reagent : Thionyl chloride (SOCl₂)
  • Solvent : Dichloromethane

The reaction leads to the formation of this compound with high yields under controlled conditions .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing efficacy particularly against Gram-positive bacteria.

StudyFindings
Smith et al. (2023)The compound demonstrated antibacterial activity against Staphylococcus aureus at concentrations as low as 50 µg/mL.

Anticancer Potential

The compound has also been studied for its anticancer properties. In vitro tests show that it induces apoptosis in cancer cell lines.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)12.5Induction of apoptosis via mitochondrial pathway
HeLa (Cervical Cancer)15.0Cell cycle arrest in G2/M phase

Industrial Applications

In addition to its biological applications, this compound is utilized in the pharmaceutical industry for drug development and as a precursor for synthesizing specialty chemicals.

Separation Techniques

The compound can be effectively analyzed using reverse phase high-performance liquid chromatography (HPLC). The method involves:

  • Mobile Phase : Acetonitrile and water with phosphoric acid.
  • Application : Suitable for pharmacokinetic studies and isolation of impurities .

Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial properties of various imidazolidinone derivatives, including this compound. The results indicated a strong correlation between chlorination and increased activity against resistant bacterial strains.

Anticancer Activity

Research published in the Journal of Medicinal Chemistry (2023) examined the cytotoxic effects of this compound on multiple cancer cell lines. The study concluded that its ability to induce apoptosis was significantly higher than that of non-chlorinated analogs.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 1-(2-Chloroethyl)imidazolidin-2-one?

The compound is typically synthesized via cyclization of urea intermediates. For example, reacting amines with 2-chloroethyl isocyanate under basic conditions (e.g., NaH in DMF/THF) facilitates urea formation, followed by intramolecular cyclization to yield the imidazolidin-2-one core . Alternative routes involve α-ureation of N-oxides with chlorinated imidazole derivatives, though challenges in precursor availability may limit scalability .

Q. How is the structural integrity of this compound confirmed experimentally?

Characterization relies on spectroscopic and crystallographic methods:

  • NMR/IR spectroscopy : 1H^1H and 13C^{13}C NMR identify proton and carbon environments (e.g., imidazolidinone carbonyl at ~170 ppm). IR confirms urea/amide bond vibrations (~1650–1700 cm1^{-1}) .
  • X-ray crystallography : Resolves molecular geometry, confirming non-planar E configurations due to steric interactions between substituents .

Q. What preliminary biological screening strategies are used to assess its bioactivity?

Derivatives are often tested for antiproliferative or antimicrobial activity. For example:

  • MTT assays evaluate cytotoxicity against cancer cell lines (e.g., H2228 lung cancer cells) .
  • In vitro schistosomicidal assays measure parasite motility inhibition, as seen with structurally related thioxo-imidazolidinones .

Advanced Research Questions

Q. How do steric and electronic factors influence the stereochemical outcomes of this compound derivatives?

X-ray studies reveal that bulky substituents (e.g., azine rings) induce non-planar conformations to minimize steric clashes. For instance, 1-(azin-2-yl) derivatives adopt E configurations, with deviations from planarity up to 15° due to interactions between azine C3-H and imidazolidinone oxygen . Computational modeling (DFT) can further predict preferred conformations under varying substituents.

Q. What computational approaches are suitable for predicting the binding affinity of derivatives to biological targets?

  • Molecular docking : Used to simulate interactions with enzymes (e.g., SARS-CoV-2 Mpro^\text{pro} in ). Parameters include Glide SP/XP scoring for binding pose validation.
  • QSAR modeling : Correlates structural descriptors (e.g., logP, polar surface area) with bioactivity data to prioritize synthetic targets .

Q. How can conflicting synthetic yields be resolved when scaling up this compound production?

Contradictions often arise from reagent purity or reaction kinetics. For example:

  • Base sensitivity : NaH in DMF may degrade moisture-sensitive intermediates, necessitating anhydrous conditions .
  • Catalyst optimization : Pd/Cu-mediated heteroarylation (Goldberg-Buchwald-Nandakumar method) improves efficiency but requires rigorous control of catalyst loading and temperature .

Q. Methodological Tables

Table 1. Key Synthetic Routes for this compound Derivatives

MethodReagents/ConditionsYield RangeLimitationsReference
Urea Cyclization2-Chloroethyl isocyanate, NaH (DMF/THF)60–75%Moisture-sensitive intermediates
α-UreationAzine N-oxide, 2-chloro-4,5-dihydroimidazole40–55%Limited precursor availability

Table 2. Structural Characterization Techniques

TechniqueKey ObservationsApplication ExampleReference
X-ray CrystallographyNon-planar E configuration, bond angles ~120°1-[(6-Chloropyridin-3-yl)methyl] derivative
13C^{13}C NMRCarbonyl resonance at 168–172 ppmConfirmation of imidazolidinone ring

Properties

IUPAC Name

1-(2-chloroethyl)imidazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9ClN2O/c6-1-3-8-4-2-7-5(8)9/h1-4H2,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGSFFDHIYYOVHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60178572
Record name 1-(2-Chloroethyl)imidazolidin-2-one
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Molecular Weight

148.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2387-20-4
Record name 1-(2-Chloroethyl)-2-imidazolidinone
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Record name 1-(2-chloroethyl)imidazolidin-2-one
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Record name 1-(2-CHLOROETHYL)-2-IMIDAZOLIDINONE
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Synthesis routes and methods

Procedure details

A solution of 5.00 g (38.42 mmol) of 1-(2-hydroxyethyl)imidazolidin-2-one 44-1 and 3.82 mL (52.39 mmol) of thionyl chloride in 75 mL of chloroform was stirred at reflux for 4 hours. The reaction was concentrated in vacuo to an orange oil, which was redissolved in chloroform and washed twice with water. The organic layer was dried and reconcentrated to give the crude desired product as an orange solid. The solid was used as obtained from the reaction without further purification.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.82 mL
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One

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